molecular formula C16H21ClF3N5O B10911654 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

Cat. No.: B10911654
M. Wt: 391.82 g/mol
InChI Key: VHQFDRAJBVPYNL-UHFFFAOYSA-N
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Description

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro group, and multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide typically involves multiple steps, including the formation of pyrazole rings and the introduction of functional groups such as chloro and trifluoromethyl groups. Common synthetic routes include:

    Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: The chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions, respectively.

    Coupling Reactions: The final step involves coupling the pyrazole rings with the propanamide moiety using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts).

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide lies in its specific combination of functional groups and pyrazole rings, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro group provides a site for further chemical modifications.

Properties

Molecular Formula

C16H21ClF3N5O

Molecular Weight

391.82 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C16H21ClF3N5O/c1-6-24-9(2)12(7-21-24)8-23(5)15(26)11(4)25-10(3)13(17)14(22-25)16(18,19)20/h7,11H,6,8H2,1-5H3

InChI Key

VHQFDRAJBVPYNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C)C

Origin of Product

United States

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